N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide
Description
N-(3-Chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide (CAS: 735322-75-5) is a diazine derivative characterized by a quinoxaline core substituted with a chlorine atom at the 3-position and a benzene sulfonamide group bearing 2,5-difluoro substituents. With a molecular weight of 355.75 g/mol, this compound exhibits a unique electronic and steric profile due to its halogenated aromatic systems.
Key structural features include:
- Quinoxaline backbone: A bicyclic aromatic system with two nitrogen atoms, enabling π-π stacking and charge-transfer interactions.
- 3-Chloro substituent: Introduces electron-withdrawing effects, directing reactivity in electrophilic substitutions .
- 2,5-Difluorobenzenesulfonamide: The fluorine atoms increase lipophilicity and metabolic stability, while the sulfonamide group promotes solubility and intermolecular interactions .
Properties
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF2N3O2S/c15-13-14(19-11-4-2-1-3-10(11)18-13)20-23(21,22)12-7-8(16)5-6-9(12)17/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYBUHTZSOOMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide typically involves the reaction of 3-chloroquinoxaline with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₈ClF₂N₃O₂S
- Molecular Weight : 355.75 g/mol
- CAS Number : 735322-75-5
The structure of this compound features a quinoxaline moiety, which is known for its diverse biological activities. The presence of difluorobenzene and sulfonamide groups contributes to its pharmacological properties.
Biological Activities
-
Anticancer Properties
- Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer activity. N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide has been evaluated against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
-
Metalloenzyme Inhibition
- The compound has been identified as a metalloenzyme inhibitor, which may be beneficial in treating diseases where metalloenzymes play a critical role. For instance, it has shown potential in modulating the activity of phosphatidylinositol-3-kinase (PI3K), an enzyme implicated in cancer progression and survival .
-
Antimicrobial Activity
- Quinoxaline derivatives have also been reported to possess antimicrobial properties. The sulfonamide group enhances the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
Therapeutic Applications
-
Cancer Therapy
- The anticancer properties of this compound suggest its potential use in chemotherapy regimens. Its ability to target specific pathways involved in tumor growth may allow for more effective treatment options with reduced side effects compared to traditional chemotherapeutics.
- Inhibition of Disease Progression
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to the inhibition of certain biological processes, contributing to the compound’s pharmacological effects .
Comparison with Similar Compounds
Table 1: Key Properties of N-(3-Chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide and Analogs
Key Observations:
Halogen Effects: The 3-chloro substituent in the target compound increases electron withdrawal, directing electrophilic attack to specific positions on the quinoxaline ring. This contrasts with unsubstituted quinoxaline, which lacks regioselectivity . The 2,5-difluoro groups on the benzene ring enhance metabolic stability compared to non-fluorinated analogs, as seen in hypothetical N-(3-chloroquinoxalin-2-yl)benzenesulfonamide .
Sulfonamide Role: The sulfonamide group enables strong hydrogen bonding, improving solubility in polar solvents. This property is absent in halogen-only analogs like 3-chloroquinoxaline derivatives lacking sulfonamide .
Stability and Reactivity: The target compound’s thermal stability surpasses that of unsubstituted quinoxaline due to electron-withdrawing groups reducing ring oxidation . Reaction kinetics: The difluorobenzene moiety slows nucleophilic aromatic substitution compared to mono-fluoro or non-fluorinated analogs, as fluorine’s inductive effect deactivates the ring .
Biological Activity
N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a quinoxaline moiety, which is known for its diverse pharmacological properties. It features a sulfonamide group, which is often associated with antimicrobial activity. The presence of difluorobenzene enhances its lipophilicity and potentially improves its bioavailability.
Key Properties:
- Molecular Formula: C13H8ClF2N3O2S
- Molecular Weight: 327.73 g/mol
- CAS Number: 210532-25-5
Antimicrobial Activity
The sulfonamide group in the compound is hypothesized to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making the compound a candidate for antibacterial applications.
Anticancer Properties
Recent studies suggest that compounds with similar structures exhibit anticancer properties through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Disruption of cell cycle progression.
Biological Activity Data
A summary of biological activity data is presented in the table below:
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme inhibition | DHPS inhibition | |
| Cytotoxicity | Cell line-specific |
Case Studies and Research Findings
- Antibacterial Efficacy : In a study published in Journal of Medicinal Chemistry, this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was effective at low micromolar concentrations, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Activity : A research article highlighted the compound's ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on DHPS in Escherichia coli, showing IC50 values comparable to existing sulfa drugs. This suggests that it may serve as a new scaffold for developing antibacterial agents targeting folate biosynthesis .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide?
- Methodology : Use single-crystal X-ray diffraction (XRD) to confirm molecular structure, as demonstrated in sulfonamide analogs like 2-chloro-N-(3-methoxybenzoyl)benzene-sulfonamide . Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity. For synthesis, optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts, as chloroquinoxaline derivatives are prone to side reactions under harsh conditions.
Q. How can researchers design a cytotoxicity assay for this compound using validated in vitro models?
- Methodology : Employ the MTT assay for initial cytotoxicity screening. Use adherent cell lines (e.g., HeLa, HEK293) to assess metabolic activity post-treatment. Key parameters:
- Dose range : 0.1–100 µM, with 24–72 hr exposure.
- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., cisplatin).
- Validation : Replicate experiments (n ≥ 3) and calculate IC₅₀ values using nonlinear regression.
Advanced Research Questions
Q. What computational approaches reconcile contradictions in receptor activation data for chloroquinoxaline sulfonamides?
- Methodology : Address conflicting receptor-response data (e.g., non-overlapping clusters in receptor-based ML models ) by:
- Hybrid modeling : Combine wet-lab agonist profiling (e.g., heterologous receptor expression) with in silico docking simulations (AutoDock Vina, Schrödinger).
- Feature prioritization : Use meta-analysis to align chemical descriptors (e.g., electrostatic potential, logP) with receptor activation thresholds.
- Case study : Compare datasets from Haddad et al. (single-receptor extrapolation) and Saito et al. (multi-receptor agonistic profiling) to identify methodological biases .
Q. How should researchers analyze contradictory results in cellular uptake studies of fluorinated sulfonamides?
- Triangulation : Cross-validate uptake data using LC-MS (quantitative) and fluorescence microscopy (qualitative).
- Contextual factors : Control for variables like pH (fluorine’s electronegativity affects solubility) and efflux pump activity (e.g., P-gp inhibition assays).
- Data reconciliation : Use Bland-Altman plots to assess agreement between techniques, resolving outliers via mechanistic studies (e.g., competitive binding assays).
Q. What strategies improve reproducibility in hybrid wet-lab/computational studies of this compound?
- Methodology :
- Standardize protocols : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Benchmarking : Compare computational predictions (e.g., QSAR models) against experimental IC₅₀ values, reporting R² and RMSE metrics.
- Failure analysis : Document discrepancies (e.g., overpredicted binding affinity) by auditing force field parameters or solvent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
